molecular formula C20H27N3O3 B13890184 3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one

Cat. No.: B13890184
M. Wt: 357.4 g/mol
InChI Key: TWHXWDBVZDEOIL-UHFFFAOYSA-N
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Description

3-[1-(1,4-dioxaspiro[45]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzimidazole core, a piperidine ring, and a dioxaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe in cellular assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one is unique due to its combination of a benzimidazole core with a piperidine and dioxaspirodecane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C20H27N3O3/c24-19-21-17-3-1-2-4-18(17)23(19)16-7-11-22(12-8-16)15-5-9-20(10-6-15)25-13-14-26-20/h1-4,15-16H,5-14H2,(H,21,24)

InChI Key

TWHXWDBVZDEOIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N3CCC(CC3)N4C5=CC=CC=C5NC4=O)OCCO2

Origin of Product

United States

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